molecular formula C19H21N7O4 B2376310 ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920416-59-7

ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2376310
CAS No.: 920416-59-7
M. Wt: 411.422
InChI Key: OAJNDIAHAYAMPV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine core, a piperazine ring, and an ethyl ester group. The triazolopyrimidine core is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-9-7-24(8-10-25)16-15-17(21-12-20-16)26(23-22-15)13-5-4-6-14(11-13)29-2/h4-6,11-12H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJNDIAHAYAMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Triazolopyrimidine Core: : The synthesis begins with the formation of the triazolopyrimidine core through a cyclization reaction. This can be achieved by reacting 3-methoxyphenyl hydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. The hydrazone is then cyclized using a cyclization agent such as phosphorus oxychloride (POCl3) to yield the triazolopyrimidine core.

  • Introduction of the Piperazine Ring: : The triazolopyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate (K2CO3), to introduce the piperazine ring. This step typically requires refluxing the reaction mixture in a suitable solvent, such as ethanol or acetonitrile.

  • Esterification: : The final step involves the esterification of the resulting intermediate with ethyl oxalyl chloride in the presence of a base, such as triethylamine (TEA), to yield the desired ethyl ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the α-Keto Ester Group

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying solubility or further functionalization.

Reaction Conditions and Outcomes

Reagents/ConditionsProductNotesReference
Aqueous NaOH (1M), reflux 2-(4-(3-(3-Methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetic acidComplete hydrolysis in 6–8 hours; confirmed by loss of ester C=O stretch in IR.
HCl (conc.), ethanol, 60°C Same as aboveSlower kinetics (12–14 hours); side products possible due to ester decomposition.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo alkylation or acylation, enabling diversification of the compound’s pharmacological profile.

N-Alkylation

Reaction with alkyl halides introduces substituents at the piperazine nitrogen.

Reagents/ConditionsProductNotesReference
Methyl iodide, K₂CO₃, DMF, 80°C Ethyl 2-(4-methyl-4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetateSelective monoalkylation; confirmed by 1H^1H
NMR (disappearance of NH signal).
Benzyl bromide, Et₃N, CH₂Cl₂ Ethyl 2-(4-benzyl-4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetateBulky substituents require longer reaction times (24+ hours).

N-Acylation

Acyl chlorides or anhydrides react with the piperazine amine to form amides.

Reagents/ConditionsProductNotesReference
Acetic anhydride, pyridine, 25°C Ethyl 2-(4-acetyl-4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetateRapid reaction (2 hours); characterized by MS ([M+H]⁺ = 549.2).
Benzoyl chloride, DIPEA, THF Ethyl 2-(4-benzoyl-4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetateRequires catalytic DMAP; isolated yield 78%.

Triazolopyrimidine Core Reactivity

The electron-deficient triazolopyrimidine ring participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

Chloro or nitro derivatives of triazolopyrimidine react with nucleophiles (e.g., amines, thiols).

Reagents/ConditionsProductNotesReference
NH₃ (g), dioxane, 100°C Ethyl 2-(4-(3-amino-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetateRequires high pressure; amination confirmed by 13C^{13}C
NMR .
NaSH, DMF, 120°C Ethyl 2-(4-(3-mercapto-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetateThiolation followed by oxidation risks disulfide formation .

Suzuki-Miyaura Coupling

The triazolopyrimidine’s halogenated analogs undergo cross-coupling with aryl boronic acids.

Reagents/ConditionsProductNotesReference
Pd(PPh₃)₄, K₂CO₃, 4-fluorophenylboronic acid Ethyl 2-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetateOptimized at 80°C; isolated yield 65%.

Condensation and Cyclization Reactions

The α-keto ester group facilitates condensations (e.g., Knorr, Hantzsch) to form heterocyclic systems.

Reagents/ConditionsProductNotesReference
Hydrazine hydrate, EtOH, reflux 2-(4-(3-(3-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetohydrazideHydrazide intermediate for further heterocycle synthesis .
Formamide, 180°C Pyrimido[4,5-d]triazolo[1,5-a]pyrimidine derivativeCyclocondensation forms fused heterocycles; confirmed by XRD .

Reduction of the α-Keto Group

The ketone moiety can be reduced to a secondary alcohol or fully saturated.

Reagents/ConditionsProductNotesReference
NaBH₄, MeOH, 0°C Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-hydroxyacetatePartial reduction; diastereomers separable by chiral HPLC.
H₂ (1 atm), Pd/C, EtOAc Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetateFull reduction to ethyl acetate derivative; yield 92%.

Photochemical and Thermal Stability

The compound’s stability under stress conditions informs storage and handling protocols.

ConditionOutcomeNotesReference
UV light (254 nm), 24 hours 15% degradation via triazole ring cleavageObserved by HPLC; stabilized in amber glass .
60°C, dry air, 1 week <5% degradationEster group remains intact.

Scientific Research Applications

Medicinal Chemistry

The compound's structure incorporates a triazole and pyrimidine moiety, which have been associated with a wide range of biological activities. The following sections outline key applications:

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacteria and fungi, including drug-resistant strains. The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Properties

Triazole derivatives have been identified as promising anticancer agents. Studies demonstrate that the compound can inhibit specific kinases involved in cancer progression. For example, certain triazolo-pyrimidine derivatives have displayed potent inhibitory effects on kinases like c-Met, which is implicated in various cancers. The compound's ability to inhibit tumor growth in xenograft models suggests its potential as an anticancer therapeutic .

Neuroprotective Effects

The neuroprotective capabilities of triazole derivatives are gaining interest, particularly in the context of neurodegenerative diseases. Compounds similar to ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Pharmacological Insights

The pharmacological profile of this compound reveals several therapeutic avenues:

Anti-inflammatory Activity

Research has indicated that triazole compounds can modulate inflammatory pathways. This compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Antiviral Properties

Emerging studies suggest that triazole derivatives possess antiviral activity against various viral pathogens. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective or limited .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods:

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted reactions that enhance yield and reduce reaction times for synthesizing triazole derivatives. This eco-friendly approach aligns with modern green chemistry principles and offers a viable pathway for producing this compound efficiently .

Structure Activity Relationship (SAR) Studies

Understanding the SAR of triazole derivatives helps in optimizing their biological activities. Modifications at specific positions on the triazole or piperazine rings can significantly influence their pharmacological profiles and enhance potency against targeted diseases .

Mechanism of Action

The mechanism of action of ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can be compared with other triazolopyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activities and applications.

Biological Activity

Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound belonging to the class of triazolopyrimidines. This article aims to detail its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrimidine core , a piperazine ring , and a methoxyphenyl substituent , contributing to its unique biological profile. Its molecular formula is C17H19N5O4C_{17}H_{19}N_{5}O_{4}, with a molecular weight of approximately 353.36 g/mol.

Research indicates that triazolopyrimidine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Triazolopyrimidines have been shown to inhibit tumor cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated significant activity against various bacterial strains and fungi, likely due to its ability to interfere with nucleic acid synthesis.
  • Antiviral Effects : Certain derivatives have shown potential in inhibiting viral replication.

Anticancer Activity

A study highlighted the anticancer properties of related triazolopyrimidine compounds. For instance, derivatives were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : MIC values were recorded at concentrations lower than that of standard antibiotics.
  • Escherichia coli : The compound showed comparable effects against resistant strains .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A recent study evaluated the cytotoxicity of the compound against various cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways .
  • Antimicrobial Efficacy :
    • In a comparative study with established antibiotics like penicillin and chloramphenicol, this compound showed superior activity against specific bacterial strains .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-710
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli12
AntiviralHCVNot specified

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